molecular formula C11H8N2O B1143651 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE CAS No. 14476-72-3

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Cat. No. B1143651
CAS RN: 14476-72-3
M. Wt: 184.19
InChI Key:
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Description

2-(2-Oxo-2-phenylethyl)malononitrile, also known as OPMN, is an organic compound that is used in various scientific research applications. It is an organosulfur compound that has been found to have a wide range of biochemical and physiological effects. OPMN has been used in laboratory experiments to study a variety of topics, including cellular metabolism, signal transduction, and enzyme inhibition.

Scientific Research Applications

Synthesis Techniques and Derivatives

A microwave-assisted, solvent-free method has been developed for synthesizing novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles, showcasing the utility of 2-(2-oxo-2-phenylethyl)malononitrile in facilitating efficient chemical reactions under environmentally friendly conditions (Srikrishna & Dubey, 2018). Additionally, the interaction of malononitrile with acetylacetone has been studied, revealing the formation of complex organic structures, further illustrating the compound's role in diverse chemical syntheses (Kalita & Kim, 2018).

Analytical and Sensing Applications

Research has introduced a novel colorimetric signaling probe for the selective analysis of malononitrile, emphasizing its significance in both industrial and environmental monitoring. This development highlights the compound's potential in the creation of sensitive and selective analytical methods for key chemicals (Kim et al., 2020).

Catalysis and Chemical Transformations

Studies have demonstrated the use of this compound in the direct construction of novel dispiro heterocycles through 1,3-dipolar cycloaddition, showcasing its versatility in facilitating complex chemical transformations and synthesis of heterocyclic compounds (Dandia, Jain, & Bhati, 2011).

Environmental and Health Monitoring

The development of a latent turn-on fluorescent probe for detecting toxic malononitrile in water underscores the importance of this compound derivatives in environmental safety and public health. This research contributes to the advancement of methods for monitoring potentially hazardous chemicals in various settings (Jung et al., 2020).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE involves the reaction of benzaldehyde with malononitrile followed by the addition of acetylacetone to the resulting product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Acetylacetone" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with malononitrile in the presence of a base catalyst such as sodium ethoxide to form 2-phenylacetonitrile.", "Step 2: 2-phenylacetonitrile is then reacted with acetylacetone in the presence of a base catalyst such as sodium ethoxide to form 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS RN

14476-72-3

Molecular Formula

C11H8N2O

Molecular Weight

184.19

Origin of Product

United States

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